Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) vs. Unsubstituted and Mono-methyl Analogs
While no direct experimental head-to-head comparisons are available, cross-study analysis of computed properties reveals quantifiable differences that may impact biological behavior. The target compound's N1 and C6 dimethylation pattern results in a computed XLogP3 value of 0.9 and a TPSA of 56.7 Ų [1]. This is a notable increase in lipophilicity compared to the unsubstituted parent (1H-pyrazolo[3,4-b]pyridin-3-amine), which has a computed XLogP3 of 0.5 and a TPSA of 67.6 Ų [2]. It also differs from the mono-methyl analog (1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine), which has a computed XLogP3 of approximately 1.13 and a similar TPSA of 56.7 Ų . These property shifts are consistent with the known effect of methylation on improving membrane permeability while subtly modulating hydrogen bonding potential [3].
| Evidence Dimension | Computed XLogP3 (Lipophilicity) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.9, TPSA = 56.7 Ų |
| Comparator Or Baseline | Unsubstituted parent (XLogP3=0.5, TPSA=67.6 Ų); Mono-methyl analog (XLogP3=1.13, TPSA=56.7 Ų) |
| Quantified Difference | XLogP3 is +0.4 vs. parent and -0.23 vs. mono-methyl analog. TPSA is -10.9 Ų vs. parent. |
| Conditions | Computed properties from PubChem using XLogP3 3.0 and Cactvs 3.4.8.24. Not an experimental measurement. |
Why This Matters
For procurement decisions in drug discovery, these quantifiable differences in predicted lipophilicity and polar surface area can inform the selection of the most suitable scaffold for hit-to-lead optimization, as they are primary determinants of oral bioavailability and cell permeability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 28342896, 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine. Retrieved April 17, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 241369, 1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved April 17, 2026. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. View Source
